2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
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Overview
Description
2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.
Mechanism of Action
Target of Action
Similar triazolopyrazine derivatives have been reported to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly in processes such as cell growth, differentiation, and angiogenesis.
Mode of Action
It’s suggested that similar compounds may inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways .
Biochemical Pathways
Given its potential inhibitory activity against c-met/vegfr-2 kinases , it may impact pathways related to cell growth, differentiation, and angiogenesis.
Result of Action
Similar compounds have shown antiproliferative activities against various cancer cell lines . This suggests that this compound may also exhibit antiproliferative effects, potentially through the inhibition of its target kinases and disruption of associated cell signaling pathways.
Biochemical Analysis
Biochemical Properties
The compound 2-[(3-Chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione has been evaluated for its inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to the suppression of cancer cell proliferation .
Cellular Effects
In vitro studies have shown that 2-[(3-Chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It has been observed to inhibit the growth of these cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(3-Chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione involves binding to c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting cellular signaling pathways and leading to the inhibition of cancer cell proliferation .
Preparation Methods
The synthesis of 2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperature . This method yields the desired triazolopyrazine derivative with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Comparison with Similar Compounds
2-(3-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione can be compared with other triazolopyrazine derivatives, such as:
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
[1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties: Exhibits significant anticancer activity.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: Used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c19-14-6-4-5-13(11-14)12-23-18(25)22-10-9-21(17(24)16(22)20-23)15-7-2-1-3-8-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKWMRAIKKQZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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